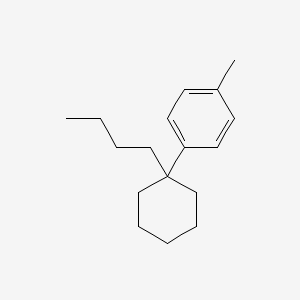![molecular formula C10H10S3 B14335812 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane CAS No. 106182-78-9](/img/structure/B14335812.png)
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2,6,7-trithiabicyclo[221]heptane is a unique bicyclic compound characterized by the presence of three sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of phenyl-substituted precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones, followed by further modifications to introduce the sulfur atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl group and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism by which 1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets through its sulfur atoms and phenyl group. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, and metal ion coordination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Similar bicyclic structure but contains nitrogen atoms instead of sulfur.
1,7,7-Trimethyl-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents and properties.
Eigenschaften
CAS-Nummer |
106182-78-9 |
|---|---|
Molekularformel |
C10H10S3 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
1-phenyl-2,6,7-trithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10S3/c1-2-4-8(5-3-1)10-11-6-9(13-10)7-12-10/h1-5,9H,6-7H2 |
InChI-Schlüssel |
HKMGCAXTGANEFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CSC(S1)(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



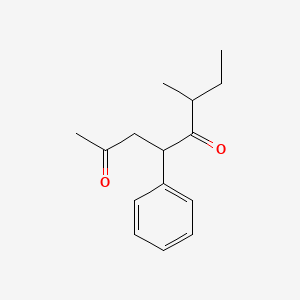
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
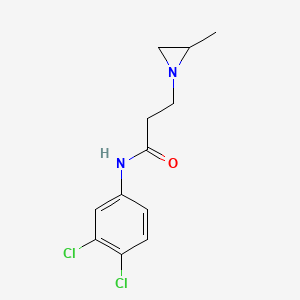
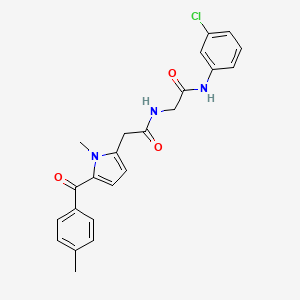


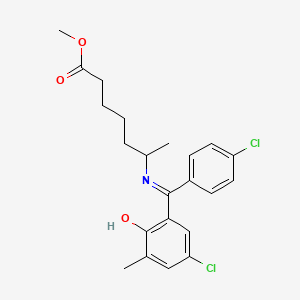
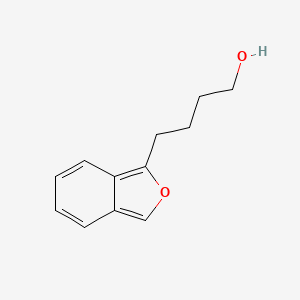
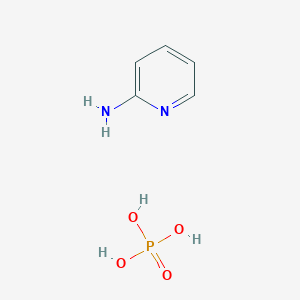
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

